Magnesium citrate
Overview
Description
Trimagnesium dicitrate is a magnesium salt composed of magnesium and citrate ions in a 3:2 ratio. It has a role as a laxative. It contains a citrate(3-).
Magnesium citrate is a low volume and osmotic cathartic agent. The cathartic action works primarily through the high osmolarity of the solution which draws large amounts of fluid into space where is used. This compound is considered by the FDA as an approved inactive ingredient for approved drug products under the specifications of oral administration of a maximum concentration of 237 mg. It is also considered as an active ingredient in over-the-counter products.
This compound is the citrate salt of the element magnesium with cathartic activity. The cathartic action of magnesium cations appears to result, in part, from osmotically mediated water retention, which subsequently stimulates peristalsis. In addition, magnesium ions may also stimulate the activity of nitric oxide (NO) synthase and increase the biosynthesis of the phospholipid proinflammatory mediator platelet activating factor (PAF) in the gut. NO may stimulate intestinal secretion via prostaglandin- and cyclic GMP-dependent mechanisms while PAF produces significant stimulation of colonic secretion and gastrointestinal motility.
See also: Magnesium Cation (has active moiety) ... View More ...
Mechanism of Action
Target of Action
Magnesium citrate primarily targets the intestinal lumen . It is a key molecule synthesized de novo and involved in diverse biochemical pathways influencing cell metabolism and function . It is highly abundant in the circulation, and cells take up extracellular citrate via the sodium-dependent plasma membrane transporter NaCT encoded by the SLC13A5 gene .
Mode of Action
This compound works by attracting water through the tissues by a process known as osmosis . Once in the intestine, it can attract enough water into the intestine to induce defecation . The additional water stimulates bowel motility . There is also a possible stimulation of fluid excretion by cholecystokinin release and activation of muscle peristalsis .
Biochemical Pathways
This compound is involved in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, glucose, and lipid metabolism as well as post-translational modification and metal chelating . It is also involved in many physiologic pathways, including energy production, nucleic acid and protein synthesis, ion transport, cell signaling, and also has structural functions .
Pharmacokinetics
The absorption of this compound can be up to 30% . The onset of action can be as early as 30 minutes after administration with a mean onset time of approximately 2 hours and a maximum action of 4 hours . The effect of this compound is highly dependent on the individual’s hydration status . Mean plasma concentration of magnesium after administration of oral doses of this compound are reported to be around 0.7 mmol/L .
Action Environment
The action of this compound is influenced by the hydration status of the individual . It functions best on an empty stomach, and should always be followed with a full (eight ounce or 250 ml) glass of water or juice to help counteract water loss and aid in absorption . The maximum upper tolerance limit (UTL) for magnesium in supplement form for adults is 350 mg of elemental magnesium per day .
Biochemical Analysis
Biochemical Properties
Magnesium citrate plays a crucial role in numerous biochemical reactions. It acts as a cofactor for over 300 enzymatic reactions, including those involved in energy production, DNA synthesis, and protein synthesis . This compound interacts with enzymes such as ATPases, kinases, and phosphatases, facilitating the transfer of phosphate groups and the generation of ATP. Additionally, it binds to proteins and nucleic acids, stabilizing their structures and enhancing their functions .
Cellular Effects
This compound influences various types of cells and cellular processes. It is essential for maintaining cellular homeostasis, regulating ion channels, and modulating cell signaling pathways . This compound affects gene expression by binding to transcription factors and influencing the activity of RNA polymerase. It also plays a role in cellular metabolism by participating in glycolysis, the citric acid cycle, and oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound binds to ATP, forming a complex that is essential for ATP-dependent enzymatic reactions . It also interacts with ribosomes, facilitating protein synthesis. Furthermore, this compound acts as an allosteric modulator of enzymes, influencing their activity and substrate affinity . Changes in gene expression are mediated through the binding of this compound to transcription factors and chromatin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or acidic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, including improved mitochondrial function and enhanced cellular resilience . Prolonged exposure to high concentrations of this compound may lead to cellular toxicity and impaired function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low to moderate doses of this compound have been shown to improve cardiovascular health, enhance bone density, and reduce inflammation . High doses of this compound can lead to adverse effects, such as diarrhea, electrolyte imbalances, and renal toxicity . Threshold effects have been observed, with optimal benefits achieved at specific dosage ranges .
Metabolic Pathways
This compound is involved in several metabolic pathways. It participates in the glycolytic pathway, where it acts as a cofactor for enzymes involved in glucose metabolism . Additionally, this compound is required for the proper functioning of the citric acid cycle, facilitating the conversion of pyruvate to acetyl-CoA and the subsequent production of ATP . It also interacts with enzymes involved in lipid metabolism, influencing the synthesis and breakdown of fatty acids .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via specific magnesium transporters, such as TRPM6 and TRPM7 . Once inside the cells, this compound can bind to proteins and nucleic acids, influencing their localization and function . It is also distributed to different tissues, including bones, muscles, and the brain, where it exerts its effects on cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is predominantly found in the cytoplasm, where it interacts with enzymes and other biomolecules . This compound can also be localized to the mitochondria, where it plays a crucial role in energy production and mitochondrial function . Additionally, it can be found in the nucleus, where it influences gene expression and chromatin structure . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles .
Properties
It mainly works through its property of high osmolality which will draw large amounts of fluid into the colonic lumen. There is also a possible stimulation of fluid excretion by cholecystokinin release and activation of muscle peristalsis. | |
CAS No. |
3344-18-1 |
Molecular Formula |
C6H8MgO7 |
Molecular Weight |
216.43 g/mol |
IUPAC Name |
trimagnesium;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.Mg/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |
InChI Key |
ROYPGAQNKYWYDI-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2].[Mg+2].[Mg+2] |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Mg] |
melting_point |
184 ºC |
3344-18-1 7779-25-1 |
|
solubility |
Partially soluble in cold water |
Synonyms |
magnesium citrate Mg citrate |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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